molecular formula C6H13N3OS B2649869 2-(2,2-Dimethylpropanoyl)-1-hydrazinecarbothioamide CAS No. 59689-63-3

2-(2,2-Dimethylpropanoyl)-1-hydrazinecarbothioamide

Cat. No. B2649869
CAS RN: 59689-63-3
M. Wt: 175.25
InChI Key: SJVMQEATVGBDNL-UHFFFAOYSA-N
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Description

“2-(2,2-Dimethylpropanoyl)-1-hydrazinecarbothioamide” is a complex organic compound. The “2,2-Dimethylpropanoyl” part suggests the presence of a branched-chain acyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving acyl chlorides or bromides .

Scientific Research Applications

Synthesis and Characterization of Derivatives

  • Reactions with Dimethyl Acetylenedicarboxylate : Symmetrically and unsymmetrically N1,N2-disubstituted hydrazine-1,2-dicarbothioamides (2,5-dithiobiureas) react with dimethyl acetylenedicarboxylate to produce a variety of derivatives, including dimethyl 2,2′-[2,2′-(hydrazine-1,2-diylidene)bis(3-aryl/alkyl-4-oxothiazolidine-5,2-diylidene)diacetate derivatives and N2,N5-disubstituted 1,3,4-thiadiazole-2,5-diamines. The product structures were confirmed via single-crystal X-ray structure analysis, offering insights into potential applications in material science and pharmacology (Hassan et al., 2014).

  • Spectroscopic and X-ray Studies : The reaction of carbothioamide 2 with hydrazine or phenyl hydrazine led to the formation of 3-substitued-2H-indazole or 2,3-disubstituted-2H-indazole, respectively. Spectral data, along with prototropic tautomerism studies and photophysical studies, highlight the compound's versatility in forming structurally diverse and potentially bioactive molecules (Rana & Chaudhary, 2021).

  • Intercalation and Delamination of Layered Carbides and Carbonitrides : Hydrazine derivatives have been utilized in the intercalation of two-dimensional solids like MXenes, which is a critical step for exploiting their unique properties. This research opens avenues for applications in electronics, catalysis, and energy storage (Mashtalir et al., 2013).

  • Crystal Structures of Derivatives : The study of the crystal structures of hydrazinecarbothioamide derivatives provides detailed insights into their potential pharmaceutical applications. Understanding these structures helps in designing compounds with desired biological activities (Gangadharan et al., 2015).

  • Antineoplastic Activity : Novel vic-dioximes bearing thiosemicarbazone side groups have been synthesized and evaluated for their in vitro anti-neoplastic activity. These compounds, including hydrazine carbothioamide derivatives, have shown promising results against HL-60 human leukemia cells, indicating potential therapeutic applications in cancer treatment (Babahan et al., 2014).

properties

IUPAC Name

(2,2-dimethylpropanoylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3OS/c1-6(2,3)4(10)8-9-5(7)11/h1-3H3,(H,8,10)(H3,7,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVMQEATVGBDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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